(2S)-2,3,5-Trimethylhexan-1-amine
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Overview
Description
(2S)-2,3,5-Trimethylhexan-1-amine is an organic compound with the molecular formula C9H21N It is a chiral amine, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,5-Trimethylhexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3,5-trimethylhexane.
Amination: The key step involves the introduction of the amine group. This can be achieved through various methods, including reductive amination or the use of amine precursors.
Chiral Resolution: Given the chiral nature of the compound, chiral resolution techniques are employed to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the amination process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3,5-Trimethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2S)-2,3,5-Trimethylhexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-2,3,5-Trimethylhexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,3,5-Trimethylhexan-1-amine: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
2,3,5-Trimethylhexane: The parent hydrocarbon without the amine group.
2,3,5-Trimethylhexanoic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness
(2S)-2,3,5-Trimethylhexan-1-amine is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in applications requiring precise stereochemical control.
Properties
IUPAC Name |
(2S)-2,3,5-trimethylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-YGPZHTELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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